4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide
Overview
Description
4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide is a chemical compound known for its inhibitory properties against nucleotide pyrophosphatase/phosphodiesterase3 (NPP3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide typically involves the reaction of 4-methylphthalazin-1-amine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methyl group on the phthalazine ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Mechanism of Action
The compound exerts its effects primarily by inhibiting nucleotide pyrophosphatase/phosphodiesterase3 (NPP3), an enzyme involved in the hydrolysis of extracellular nucleotides. By inhibiting NPP3, the compound reduces the production of immunosuppressive adenosine, thereby potentially enhancing anti-cancer immune responses . Additionally, it shows ancillary inhibition of carbonic anhydrases CA-II and CA-IX, which are also targets in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide: Another potent NPP3 inhibitor with similar inhibitory properties.
4-[(4-Methylpiperazin-1-yl)amino]carbothioyl}amino)benzenesulfonamide: A compound with a similar sulfonamide structure but different pharmacological targets.
Uniqueness
4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide is unique due to its dual inhibitory action on NPP3 and carbonic anhydrases, making it a potential multi-target anti-cancer agent . Its structure-activity relationship studies have led to the identification of highly selective inhibitors, highlighting its significance in medicinal chemistry .
Properties
IUPAC Name |
4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-13-4-2-3-5-14(13)15(19-18-10)17-11-6-8-12(9-7-11)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOWGVGZDURKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328156 | |
Record name | 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309734-61-0 | |
Record name | 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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